molecular formula C10H11NO4S B5215853 propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- CAS No. 7597-44-6

propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-

Cat. No.: B5215853
CAS No.: 7597-44-6
M. Wt: 241.27 g/mol
InChI Key: TVPMRBXCJXXUNL-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is an organic compound with a complex structure that includes a propanoic acid backbone and a 4-nitrophenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- typically involves the reaction of 4-nitrobenzyl chloride with thiopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-[[(4-aminophenyl)methyl]thio]-
  • Propanoic acid, 3-[[(4-chlorophenyl)methyl]thio]-
  • Propanoic acid, 3-[[(4-methylphenyl)methyl]thio]-

Uniqueness

Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties The nitro group can undergo various transformations, making this compound versatile for different applications

This detailed article provides a comprehensive overview of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a propanoic acid moiety linked to a thioether group with a nitrophenyl substituent. This unique structure is believed to contribute to its biological activity.

The biological activity of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- may be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular proteins and DNA, potentially leading to cytotoxic effects.
  • Thioether Interactions : The thioether group may influence the compound's solubility and reactivity, enhancing its ability to penetrate biological membranes and interact with cellular targets .

Antimicrobial Activity

Research indicates that propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- exhibits antimicrobial properties against various bacterial strains. A study reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM) Mechanism
MCF-75.2Induction of apoptosis
A5496.8Cell cycle arrest

A notable study found that propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- was shown to outperform conventional antibiotics against resistant strains of bacteria. The study utilized disk diffusion methods to evaluate the inhibition zones, confirming its potential as an alternative antimicrobial agent.

Study 2: Anticancer Properties

A recent investigation into the anticancer properties revealed that this compound significantly inhibited cell proliferation in MCF-7 and A549 cells. The study employed MTT assays to quantify cell viability and further analyzed apoptotic markers through flow cytometry.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)5-6-16-7-8-1-3-9(4-2-8)11(14)15/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPMRBXCJXXUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288601
Record name 3-[(4-nitrobenzyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-44-6
Record name NSC56878
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-nitrobenzyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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